n-(4-Cyanophenyl)-4-methylbenzenesulfonamide
Overview
Description
N-(4-Cyanophenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H12N2O2S and its molecular weight is 272.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Benzonitriles
N-Cyano-N-phenyl-p-methylbenzenesulfonamide is utilized in the synthesis of various benzonitriles, derived from (hetero)aryl bromides. This process is efficient for synthesizing electronically diverse and sterically demanding aryl bromides and has applications in creating pharmaceutical intermediates. It also facilitates chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).
Computational and Spectroscopic Study
A sulfonamide molecule, derived from a similar compound, was analyzed using spectroscopic tools and density functional theory (DFT). This study highlighted the compound's structural and electronic properties, including its molecular electrostatic potential and natural bond order analysis (Murthy et al., 2018).
Cyanation of C(sp(2))-H Bond of Alkenes
This compound is used in rhodium-catalyzed cyanation of chelation-assisted C-H bonds of alkenes. This method tolerates various functional groups and allows the synthesis of diverse substituted acrylonitriles, demonstrating its potential in organic synthesis (Chaitanya & Anbarasan, 2015).
Structural Studies and Synthesis
The compound has been used in structural studies and synthesis involving X-ray single-crystal analysis and DFT calculations. This includes the preparation of N-[(2-(Trimethylsilyl)oxy)phenyl]-arylsulfonamides and studying their self-association in solutions (Nikonov et al., 2019).
Deoxycyanamidation of Alcohols
N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) has been used for deoxycyanamidation of alcohols, offering a novel approach to access a diverse range of tertiary cyanamides. This method exploits NCTS's reactivity pathway for electrophilic C- and N-cyanation processes (Ayres et al., 2017).
Quantum-Chemical Calculations
The compound has been subjected to quantum-chemical calculations to define its optimized state, predict free energy, and identify molecular orbitals contributing to spectrum formation. This is particularly relevant in studying compounds with antioxidant activity (Peiming et al., 2022).
Mechanism of Action
Target of Action
N-(4-Cyanophenyl)-4-methylbenzenesulfonamide is a derivative of sulfonamide, a class of compounds known for their wide range of biological activities . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, an essential nutrient for bacterial growth . .
Mode of Action
Sulfonamides, in general, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor to folic acid . This results in the inhibition of bacterial growth.
Biochemical Pathways
As a sulfonamide derivative, it may interfere with the folic acid synthesis pathway in bacteria, leading to the inhibition of bacterial growth .
Result of Action
As a sulfonamide derivative, it may inhibit bacterial growth by interfering with the synthesis of folic acid .
Properties
IUPAC Name |
N-(4-cyanophenyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-2-8-14(9-3-11)19(17,18)16-13-6-4-12(10-15)5-7-13/h2-9,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQVYEMQVKDXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292973 | |
Record name | n-(4-cyanophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56768-53-7 | |
Record name | NSC86607 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(4-cyanophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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